Demecycline

Overview

Description

Demeclocycline is a tetracycline antibiotic derived from a mutant strain of Streptomyces aureofaciens. It is primarily used to treat bacterial infections such as Lyme disease, acne, and bronchitis . Demeclocycline is also used off-label to treat hyponatremia due to the syndrome of inappropriate antidiuretic hormone secretion (SIADH) when fluid restriction alone is ineffective .

Mechanism of Action

Target of Action

Demecycline, a tetracycline antibiotic, primarily targets the 30S and 50S ribosomal subunits in bacteria . These subunits are integral to the process of protein synthesis, which is essential for bacterial growth and survival .

Mode of Action

this compound acts by binding, in a reversible manner, to the 30S and 50S ribosomal subunits . This binding prevents the aminoacyl tRNA from attaching to the A site of the ribosome, thereby impairing protein synthesis within the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, this compound disrupts the normal functioning and proliferation of bacteria. Additionally, research suggests that demeclocycline may influence the expression of certain genes, such as DNA damage inducible transcript 4, frizzled class receptor 5, and reactive oxygen species modulator 1, potentially affecting the growth of certain cells .

Pharmacokinetics

this compound is characterized by its slower excretion compared to other tetracyclines, allowing it to maintain effective blood levels for longer periods of time . It is lipophilic, meaning it can easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane . This property enhances its absorption and distribution within the body.

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . By disrupting protein synthesis, this compound prevents bacteria from proliferating, thereby helping to control bacterial infections. Additionally, this compound has been found to reduce the growth of certain human brain tumor-initiating cells, both directly and through the stimulation of monocytes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of this compound, with some studies suggesting poorer absorption after food intake . Furthermore, the action of this compound, like other antibiotics, can be affected by the presence of other medications in the body . Therefore, it’s crucial to consider these factors when administering this compound for therapeutic purposes.

Biochemical Analysis

Biochemical Properties

Demecycline inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Cellular Effects

This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .

Temporal Effects in Laboratory Settings

Demeclocycline’s effects usually resolve when the drug is discontinued, but the possibility for permanent sequelae exists . In patients with impaired renal function, high serum demeclocycline concentrations may result in azotemia, hyperphosphatemia, and acidosis .

Dosage Effects in Animal Models

Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .

Metabolic Pathways

It is known that this compound is not metabolized and is excreted in urine (44% as unchanged drug) and feces (13% to 46% as unchanged drug) .

Transport and Distribution

This compound is well distributed into body tissues and fluids . It is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane .

Subcellular Localization

Given its lipophilic nature and its ability to easily pass through the cell membrane or passively diffuse through porin channels in the bacterial membrane , it is likely that this compound can be found in various subcellular locations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Demeclocycline is synthesized through a series of chemical reactions starting from chlortetracycline. The process involves the selective demethylation of chlortetracycline to produce demeclocycline . The reaction conditions typically include the use of specific catalysts and controlled temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of demeclocycline involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of demeclocycline by manipulating the expression of specific genes involved in its biosynthesis . The product is then extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Demeclocycline undergoes several types of chemical reactions, including:

Oxidation: Demeclocycline can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups on demeclocycline.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions include various demeclocycline derivatives with modified functional groups, which can have different biological activities and properties.

Scientific Research Applications

Demeclocycline has a wide range of scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of other tetracycline derivatives.

Biology: Studied for its effects on bacterial protein synthesis and its role in inhibiting bacterial growth.

Medicine: Used to treat bacterial infections and hyponatremia due to SIADH.

Industry: Employed in the production of semisynthetic tetracyclines and other antibiotics.

Comparison with Similar Compounds

Demeclocycline is part of the tetracycline class of antibiotics, which includes other compounds such as tetracycline, doxycycline, and minocycline. Compared to these compounds, demeclocycline has a unique structure with a 7-chloro and a 6-methyl group, which contributes to its distinct pharmacokinetic properties . It is excreted more slowly than tetracycline, maintaining effective blood levels for longer periods .

List of Similar Compounds

- Tetracycline

- Doxycycline

- Minocycline

- Oxytetracycline

Demeclocycline’s unique properties make it a valuable compound in both clinical and research settings, offering distinct advantages over other tetracyclines in certain applications.

Properties

IUPAC Name |

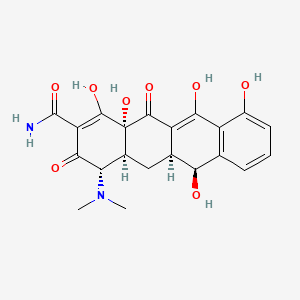

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-23(2)14-9-6-8-12(16(26)11-7(15(8)25)4-3-5-10(11)24)18(28)21(9,31)19(29)13(17(14)27)20(22)30/h3-5,8-9,14-15,24-26,29,31H,6H2,1-2H3,(H2,22,30)/t8-,9-,14-,15+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVMLZHPWMTQGK-SOUFLCLCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1C2CC3C(C4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024794 | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-02-0 | |

| Record name | Demecycline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demecycline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEMECYCLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV240CH11P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Demecycline exert its antibacterial effect?

A1: this compound, like other tetracyclines, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. [] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting bacterial growth.

Q2: Are there any novel sensing applications for this compound?

A3: Recent research has explored the use of a fluorescent sensor based on a Europium (III)-doped anionic zinc-based metal-organic framework (Eu3+@Zn-MOF) for the rapid visual analysis of this compound. [] This sensor leverages the photoinduced electron transfer and antenna effect to detect this compound with high sensitivity and selectivity, offering a potential method for monitoring the drug in various settings.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(azepan-1-yl)methyl]-5-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide](/img/structure/B606984.png)

![N-[1-amino-3-(2,4-dichlorophenyl)propan-2-yl]-2-[2-(methylamino)pyrimidin-4-yl]-1,3-thiazole-5-carboxamide](/img/structure/B606985.png)

![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)